molecular formula C19H12N6O B6033640 9-phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

9-phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B6033640
M. Wt: 340.3 g/mol
InChI Key: BBFCPCWLJJSNPS-UHFFFAOYSA-N
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Description

9-phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a unique structure that combines multiple aromatic and heteroaromatic rings, making it a valuable scaffold for the development of new pharmaceuticals and chemical probes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of pyridine and pyrimidine derivatives, followed by cyclization reactions to form the triazolo and pyrido rings . Key steps in the synthesis may include:

    Condensation Reactions: Initial formation of intermediate compounds through condensation reactions.

    Cyclization: Intramolecular cyclization to form the triazolo and pyrido rings.

    Functionalization: Introduction of phenyl and pyridyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

9-phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 9-phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves several key steps:

  • Formation of the Pyrimidine Ring : This is achieved through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.
  • Cyclization to Form the Triazole Ring : The intermediate pyrimidine compound undergoes cyclization with hydrazine derivatives to yield the triazole structure.
  • Introduction of Phenyl and Pyridyl Groups : This step involves substitution reactions to incorporate these groups into the final compound structure.

These synthetic pathways are crucial as they determine the yield and purity of the compound, which are essential for subsequent biological evaluations.

The biological activity of this compound has been investigated in various studies. Notably:

  • Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives of pyrido[4,3-d]pyrimidines have exhibited promising results against MCF-7 (breast cancer) and HepG2 (liver cancer) cells with IC50 values in the low micromolar range .
  • Mechanism of Action : The compound may act as an inhibitor of specific enzymes or receptors involved in cancer progression. Understanding its mechanism could lead to novel therapeutic strategies in oncology .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Antiviral Agents : Research indicates that derivatives of pyrido[4,3-d]pyrimidines can inhibit viral replication processes. This suggests that this compound may possess antiviral properties worth exploring further .
  • Anti-inflammatory Agents : Some studies have indicated that similar compounds can modulate inflammatory pathways. Thus, this compound might be investigated for its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one stands out due to its unique combination of aromatic and heteroaromatic rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for further research and development .

Biological Activity

9-Phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique tricyclic structure that includes a pyridine ring fused to a pyrimidine ring and a triazole ring. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyrimidine Ring : Achieved through the condensation of appropriate aldehydes with guanidine derivatives.
  • Cyclization to Form the Triazole Ring : Involves cyclization with hydrazine derivatives.
  • Introduction of Functional Groups : Phenyl and pyridyl groups are introduced to enhance biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For example, it has been reported to inhibit EGFR (Epidermal Growth Factor Receptor) with IC50 values ranging from 8 to 18 nM in various studies .
  • Antiviral Properties : Preliminary studies suggest that it may exhibit antiviral activity by interfering with viral replication processes.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor of certain kinases or other proteins involved in signaling pathways critical for cell growth and survival .

Case Studies

Several studies have explored the biological effects of this compound:

  • Cancer Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines (e.g., HT29 colorectal cancer cells) with notable inhibition of cell proliferation .
  • Kinase Inhibition Assays : Research indicated that the compound acts as a competitive inhibitor at the active site of kinases involved in cancer progression .
  • Inflammation Models : Animal models have shown reduced markers of inflammation upon treatment with this compound, suggesting its potential therapeutic use in inflammatory diseases .

Comparative Analysis

To understand the efficacy of this compound compared to similar compounds, a comparison table is presented below:

Compound NameStructure TypeBiological ActivityIC50 (nM)
This compoundTricyclicAnticancer (EGFR Inhibition)8 - 18
PD-173955Pyrido[2,3-d]pyrimidineTyrosine Kinase Inhibitor12
Other Pyrido DerivativesVariesAnticancer/AntiviralVaries

Properties

IUPAC Name

8-phenyl-11-pyridin-2-yl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N6O/c26-18-16-14(9-11-24(18)15-8-4-5-10-20-15)23-19-21-12-22-25(19)17(16)13-6-2-1-3-7-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFCPCWLJJSNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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